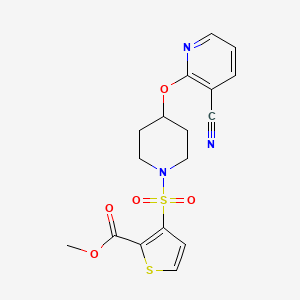![molecular formula C20H26N4O B2492290 (4-fenilpiperazin-1-il)(4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-il)metanona CAS No. 2034480-87-8](/img/structure/B2492290.png)
(4-fenilpiperazin-1-il)(4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Terapéutico
El imidazol, un componente central de este compuesto, es conocido por su amplio rango de propiedades químicas y biológicas . Se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados de 1,3-diazol muestran diferentes actividades biológicas, como actividad antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .
Actividad Antimicrobiana
Se han sintetizado y evaluado derivados del imidazol para su actividad antimicrobiana contra diversas cepas bacterianas como Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi .
Actividad Inhibitoria de la Acetilcolinesterasa
Se diseñó y sintetizó una serie de derivados de 2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida, que son estructuralmente similares al compuesto en cuestión, para el tratamiento de la enfermedad de Alzheimer (EA) . Estos compuestos mostraron actividades inhibitorias moderadas de la acetilcolinesterasa in vitro . Entre ellos, el compuesto 6g exhibió la actividad inhibitoria más potente contra la AChE .
Tratamiento de la Enfermedad de Alzheimer
El compuesto 6g, un derivado de la 2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida, mostró resultados prometedores como un tratamiento potencial para la enfermedad de Alzheimer . Se encontró que era un inhibidor selectivo de la AChE, y su mecanismo de inhibición fue analizado por el estudio cinético .
Actividad Anti-VIH
Se han sintetizado y cribado derivados del indol, que comparten similitudes estructurales con el compuesto en cuestión, para su actividad anti-VIH . Se encontró que estos compuestos inhiben la replicación de las cepas VIH-1 (IIIB) y VIH-2 (ROD) en células infectadas agudamente .
Actividad Antitumoral
Se ha informado que los derivados del imidazol exhiben actividad antitumoral . Esto sugiere que el compuesto en cuestión, que contiene una porción de imidazol, también puede tener aplicaciones potenciales en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
It is known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing indole and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes in which these proteins are involved.
Biochemical Pathways
Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral replication, microbial growth, and more.
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point and density , can provide some insights into its potential pharmacokinetic behavior. For instance, its relatively high boiling point suggests that it may have good thermal stability, which could potentially enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole and imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.
Análisis Bioquímico
Biochemical Properties
Imidazole derivatives, which this compound is a part of, have been known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(17-6-7-18-19(14-17)22-15-21-18)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJFEWQIGJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CCC4=CC=CC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide](/img/structure/B2492209.png)
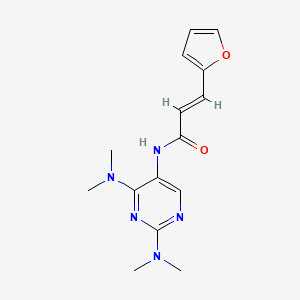

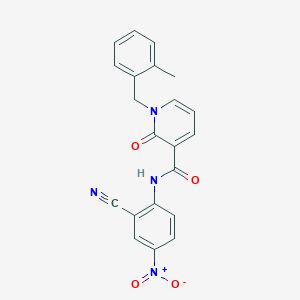

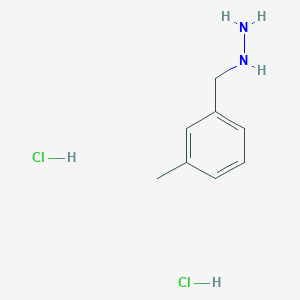

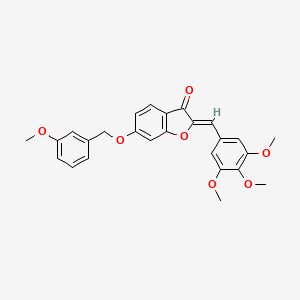
![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)
![DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE](/img/structure/B2492227.png)

